molecular formula C24H53NO6P+ B1196397 2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium CAS No. 201216-37-7

2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

Cat. No.: B1196397
CAS No.: 201216-37-7
M. Wt: 482.7 g/mol
InChI Key: VLBPIWYTPAXCFJ-XMMPIXPASA-O
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Description

2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium is a complex organic compound known for its significant role in various biochemical and industrial applications This compound is characterized by its unique structure, which includes a hexadecoxy group, a hydroxypropoxy group, and a trimethylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexadecanol, epichlorohydrin, and trimethylamine.

    Formation of Intermediate: Hexadecanol reacts with epichlorohydrin under basic conditions to form a glycidyl ether intermediate.

    Ring Opening: The glycidyl ether undergoes a ring-opening reaction with phosphoric acid to introduce the hydroxyphosphoryl group.

    Quaternization: Finally, the intermediate is quaternized with trimethylamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trimethylazanium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions in various formulations.

Biology

In biological research, it is studied for its role in cell membrane structure and function. It is also used in the synthesis of liposomes for drug delivery applications.

Medicine

Medically, this compound is explored for its potential in drug formulation and delivery. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery systems.

Industry

Industrially, it is used in the production of detergents, cosmetics, and personal care products

Mechanism of Action

The mechanism of action of 2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium involves its interaction with lipid bilayers in cell membranes. The compound integrates into the membrane, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    1-O-acyl-sn-glycero-3-phosphocholine: Similar in structure but with different acyl chains.

    Lysophosphatidylcholine: Shares the phosphocholine head group but differs in the fatty acid composition.

Uniqueness

The uniqueness of 2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium lies in its specific combination of functional groups, which confer distinct physicochemical properties. Its long hexadecoxy chain provides hydrophobicity, while the hydroxyphosphoryl and trimethylazanium groups contribute to its hydrophilicity and ionic character.

This combination makes it particularly effective as a surfactant and in biological applications where membrane interaction is crucial.

Properties

IUPAC Name

2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/p+1/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBPIWYTPAXCFJ-XMMPIXPASA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H53NO6P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
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2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
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2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
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2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
Reactant of Route 6
2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

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